molecular formula C12H23NS B099060 Undecyl isothiocyanate CAS No. 19010-96-9

Undecyl isothiocyanate

Cat. No. B099060
CAS RN: 19010-96-9
M. Wt: 213.38 g/mol
InChI Key: CFGGVVRPLBWNDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiocyanates, including undecyl isothiocyanate, has been a subject of research. A recent advancement in the synthesis of isothiocyanates categorizes synthetic methods into three types based on the starting materials and functional groups: type A (derived from primary amines), type B (derived from other nitrogen functional groups), and type C (derived from non-nitrogen groups) . A novel method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Molecular Structure Analysis

The molecular structure of undecyl isothiocyanate is characterized by a chain of 11 carbon atoms attached to an isothiocyanate functional group (-N=C=S) . The structure of isothiocyanates can influence their lipophilicity and hydrophilicity, which in turn can affect their biological activities .


Chemical Reactions Analysis

Isothiocyanates, including undecyl isothiocyanate, can react with various small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Scientific Research Applications

Isothiocyanates in Disease Prevention and Therapy

  • Isothiocyanates, including undecyl isothiocyanate, have been explored for their disease preventive and therapeutic effects, especially in cellular and animal models. Research suggests their potential in mitigating a range of diseases, from cancer to autism, often derived from cruciferous vegetables like broccoli and watercress (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

Antimicrobial Properties

  • Studies have shown that isothiocyanates, including undecyl isothiocyanate, exhibit antimicrobial activities. For instance, they have been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effectiveness that varies depending on their chemical structure and concentration (Dias, Aires, & Saavedra, 2014).

Application in Organic Chemistry

  • Isothiocyanates, including undecyl isothiocyanate, serve as valuable intermediates in organic synthesis. Their reactive nature makes them useful in constructing various chemical compounds with applications in agrochemistry, pharmaceuticals, and more (Lamberth, 2021).

Chemopreventive Effects

  • Isothiocyanates have been extensively studied for their chemopreventive properties, particularly against cancer. They inhibit carcinogenesis through various mechanisms, including the induction of enzymes that detoxify carcinogens and the promotion of apoptosis in pre-cancerous cells (Hecht, 2000).

Nanotechnology Applications

  • There's growing interest in using isothiocyanates, such as undecyl isothiocyanate, in nanotechnology. For example, their encapsulation in nanoparticles like chitosan can enhance their stability and solubility, increasing their potential for therapeutic applications (Uppal, Kaur, Kumar, Kaur, Shukla, & Mehta, 2018).

Safety And Hazards

Undecyl isothiocyanate may cause respiratory irritation, be harmful if inhaled or swallowed, and cause skin and serious eye irritation . It’s important to use personal protective equipment when handling this substance and avoid breathing its vapors, mist, or gas .

Future Directions

Isothiocyanates, including undecyl isothiocyanate, have attracted the attention of biologists and chemists due to their various biological characteristics and their significance in synthetic chemistry . Future research may focus on further understanding the structure-activity relationship of isothiocyanate-tubulin interactions , the development of eco-friendly non-conventional extraction methods , and the exploration of their health benefits .

properties

IUPAC Name

1-isothiocyanatoundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NS/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGGVVRPLBWNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172482
Record name Undecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecyl isothiocyanate

CAS RN

19010-96-9
Record name Undecyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19010-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Undecyl isothiocyanate
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Undecyl isothiocyanate
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Undecyl isothiocyanate
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Undecyl isothiocyanate
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Undecyl isothiocyanate
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Undecyl isothiocyanate

Citations

For This Compound
1
Citations
DL Ma, D Xia, FL Cui, JP Li, Y Wang - Talanta, 1999 - Elsevier
… Then 7.66 g undecyl-isothiocyanate [14]and 26 ml alcohol were added. After 4–5 h, the reaction was ended. The product was condensed and recrystallized with water and alcohol to …
Number of citations: 11 www.sciencedirect.com

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